CAY10571

概述

描述

准备方法

合成路线和反应条件

CAY10571 是通过一个多步过程合成的,该过程涉及咪唑环的形成和随后的官能化。关键步骤包括:

咪唑环的形成: 这涉及在乙酸铵和乙酸存在下,4-氟苯甲醛与 4-甲基磺酰基苯甲醛反应形成咪唑中间体。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保高收率和高纯度。 该化合物通常通过重结晶或色谱技术进行纯化 。

化学反应分析

反应类型

CAY10571 经历了几种类型的化学反应,包括:

氧化: 该化合物可以氧化形成亚砜和砜。

还原: 还原反应可以将砜基转化为硫醚。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

主要产物

氧化: 亚砜和砜。

还原: 硫醚。

取代: 吡啶环和咪唑环的各种取代衍生物

科学研究应用

Applications in Cancer Research

CAY10571 has been extensively studied for its role in cancer treatment, particularly in hematological malignancies.

- Case Study: Combination Therapy with Triciribine

- In a study involving acute promyelocytic leukemia (APL) cells, this compound was combined with triciribine, resulting in enhanced differentiation of leukemia cells. The combination treatment increased the expression of myelomonocytic markers such as CD11b and CD11c, indicating effective differentiation of the cells .

-

Table 1: Effects of this compound on Differentiation Markers

Marker Control This compound Triciribine Combination CD11b Low Moderate Moderate High CD11c Low Low High Very High CD14 Low Low Moderate High MPO Low Low Moderate High

Applications in Inflammation and Autoimmune Diseases

This compound's ability to inhibit p38 MAPK also makes it a candidate for treating inflammatory diseases.

- Case Study: Rheumatoid Arthritis

Applications in Neurodegenerative Diseases

Recent studies indicate that this compound may have neuroprotective effects.

- Case Study: Neuroinflammation

Toxicology and Safety Studies

This compound has been evaluated for its safety profile in various preclinical studies.

作用机制

CAY10571 通过抑制 p38 MAP 激酶的活性发挥作用,p38 MAP 激酶是参与炎症反应的关键酶。它与激酶的 ATP 结合位点结合,阻止其活化并随后下游靶标的磷酸化。 这种抑制导致促炎细胞因子,如白介素-1 和肿瘤坏死因子-α 的产生减少 。

相似化合物的比较

CAY10571 与其他吡啶咪唑化合物类似,例如 SB203580 和 SB202190。 它在抑制 p38 MAP 激酶方面具有更高的特异性和效力。 其他类似化合物包括:

SB203580: 一种具有类似抗炎特性的知名 p38 MAP 激酶抑制剂

SB202190: 另一种 p38 MAP 激酶抑制剂,具有略微不同的化学结构和效力

生物活性

CAY10571, also known as SB 203580, is a selective inhibitor of the Tie2 kinase, which plays a crucial role in angiogenesis and vascular integrity. This compound has been investigated for its potential therapeutic effects in various biological contexts, particularly in relation to cancer and infectious diseases. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound functions primarily as a kinase inhibitor , specifically targeting the Tie2 receptor tyrosine kinase. This receptor is involved in endothelial cell survival and the regulation of vascular permeability. By inhibiting Tie2, this compound disrupts signaling pathways that promote angiogenesis, ultimately leading to reduced tumor growth and metastasis.

Biological Activity Overview

The biological activity of this compound has been documented in several studies:

- Inhibition of Chlamydia trachomatis : this compound has shown efficacy in reducing the growth of Chlamydia trachomatis in vitro. In a compound screening study, it was identified among other compounds that significantly inhibited chlamydial replication in HeLa cells .

- Effect on Tumor Growth : Research indicates that this compound can inhibit tumor growth by affecting angiogenesis. The compound's ability to block Tie2 signaling leads to decreased blood vessel formation within tumors, which is crucial for tumor survival and expansion .

Table 1: Summary of Biological Activities of this compound

Detailed Research Findings

- Chlamydia Inhibition : In a study examining the effects of various compounds on Chlamydia trachomatis, this compound was found to effectively inhibit bacterial replication. The study utilized a HeLa cell model and assessed cell viability alongside bacterial load. Results indicated that this compound maintained cell viability above 90% while significantly reducing Ct burden .

- Tumor Growth Suppression : In vivo studies have shown that this compound can significantly suppress tumor growth by inhibiting angiogenesis. Mice treated with the compound exhibited smaller tumors compared to those receiving vehicle treatment, highlighting its potential as an anti-cancer agent .

- Metabolic Effects : Another interesting finding from research indicated that this compound treatment led to reduced basal respiration and glycolysis in host cells infected with Chlamydia. This suggests that the compound not only inhibits bacterial growth but also alters host cellular metabolism, potentially impacting the energy supply necessary for bacterial proliferation .

属性

IUPAC Name |

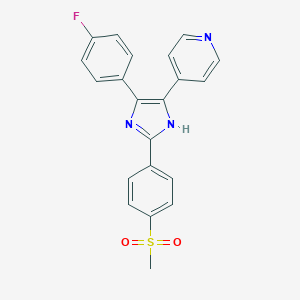

4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O2S/c1-28(26,27)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOVWJYINDYNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425014 | |

| Record name | SB 203580, Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152121-46-5 | |

| Record name | SB 203580, Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 4-(4-Fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole (SB203580)?

A1: 4-(4-Fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole, commonly known as SB203580, acts as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) [, , , , ]. It accomplishes this by binding to the ATP-binding pocket of p38 MAPK, preventing its phosphorylation and subsequent activation [, ].

Q2: How does inhibition of p38 MAPK by SB203580 translate to observed effects in experimental settings?

A2: p38 MAPK is involved in various cellular processes, including inflammation and pain signaling. Studies have shown that SB203580 can reduce:

- Neuropathic Pain: Intrathecal administration of SB203580 reduces mechanical allodynia induced by spinal nerve ligation in rats, suggesting a role for spinal p38 MAPK, particularly in microglia, in neuropathic pain development [].

- Stress-Induced Dysphoria: SB203580 blocks both conditioned place aversion caused by the kappa-opioid agonist U50488 and swim stress-induced immobility in mice, linking p38 MAPK activation to the aversive effects of stress through the dynorphin-kappa-opioid system [, ].

- Long-Term Potentiation Inhibition: SB203580, along with inhibitors of JNK and Cdk5, prevents the blockade of long-term potentiation (LTP) induced by amyloid β-peptide (Aβ) in hippocampal slices. This suggests that Aβ-mediated inhibition of LTP involves the activation of p38 MAPK, JNK, and Cdk5 [].

Q3: Are there specific cell types where SB203580's effects are predominantly observed?

A3: Research indicates that SB203580's action is particularly relevant in:

- Microglia: In the spinal cord, SB203580's inhibitory effect on p38 MAPK is primarily observed in microglia, highlighting their role in neuropathic pain [, ].

- Dorsal Root Ganglion (DRG) Neurons: While SB203580's impact on p38 MAPK in DRG neurons occurs later than in microglia, it also contributes to neuropathic pain, suggesting a complex interplay between these cell types [].

Q4: How does the structure of SB203580 relate to its activity?

A4: While specific structure-activity relationship (SAR) studies for SB203580 were not provided in the papers, its structure, featuring a pyridyl ring, a fluorophenyl group, and a methylsulfonylphenyl group, is crucial for its interaction with the ATP-binding pocket of p38 MAPK [, ]. Modifications to these groups could potentially alter its binding affinity and selectivity for p38 MAPK.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。